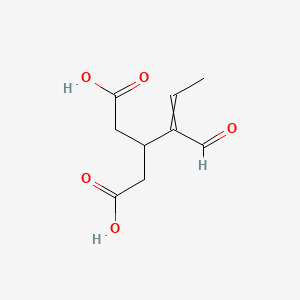
Lead;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead titanium, commonly referred to as lead titanate, is a significant inorganic compound known for its exceptional piezoelectric and ferroelectric properties. It is a mixed oxide with the chemical formula PbTiO₃. This compound has found extensive applications in various fields, including electronics, sensors, and actuators, due to its unique properties. Lead titanate was first synthesized in the early 20th century, and its piezoelectric and ferroelectric characteristics were extensively studied and recognized in the 1950s .
Preparation Methods
Lead titanate can be synthesized using several methods, each with specific reaction conditions and industrial production techniques:
Solid-State Method: This method involves the direct reaction of lead oxide (PbO) and titanium dioxide (TiO₂) at elevated temperatures.
Sol-Gel Method: In this process, lead and titanium compounds are dissolved in a suitable solvent to prepare a precursor solution. The solution undergoes hydrolysis and polymerization, leading to gel formation.
Hydrothermal Method: A mixture of lead and titanium compounds is placed in a high-pressure vessel along with a solvent. The vessel is heated to elevated temperatures, promoting the reaction between the precursors under high-pressure conditions.
Chemical Reactions Analysis
Lead titanate undergoes various chemical reactions, including:
Oxidation and Reduction: Lead titanate can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: Lead titanate can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxalic acid, titanium tetrachloride, and lead nitrate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lead titanate’s unique properties have made it indispensable in multiple scientific research applications:
Electronics: Lead titanate is widely used in the production of sensors and actuators due to its excellent piezoelectric properties.
Biology and Medicine: Lead titanate’s biocompatibility and ferroelectric properties make it suitable for biomedical applications, including medical implants and diagnostic devices.
Mechanism of Action
The mechanism by which lead titanate exerts its effects involves its piezoelectric and ferroelectric properties. When subjected to mechanical stress or vibrations, lead titanate generates an electric charge due to the piezoelectric effect. Additionally, its ferroelectric behavior allows it to retain polarization even in the absence of an external electric field. These properties enable lead titanate to interact with various molecular targets and pathways, making it useful in sensors and actuators .
Comparison with Similar Compounds
Lead titanate can be compared with other similar compounds, such as barium titanate (BaTiO₃) and strontium titanate (SrTiO₃):
Barium Titanate (BaTiO₃): Like lead titanate, barium titanate is a ferroelectric material with a perovskite structure.
Strontium Titanate (SrTiO₃): Strontium titanate is another perovskite material with unique dielectric properties.
Lead titanate’s high Curie temperature and exceptional piezoelectric coefficients make it unique among these compounds, providing advantages in high-temperature applications and devices requiring high sensitivity .
Properties
CAS No. |
390417-62-6 |
|---|---|
Molecular Formula |
PbTi |
Molecular Weight |
255 g/mol |
IUPAC Name |
lead;titanium |
InChI |
InChI=1S/Pb.Ti |
InChI Key |
VJPLIHZPOJDHLB-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


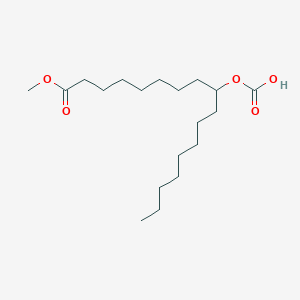
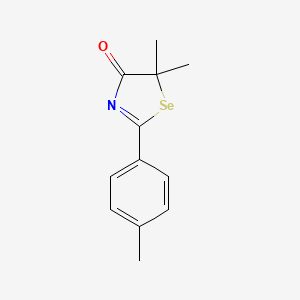
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
![3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide](/img/structure/B14246179.png)
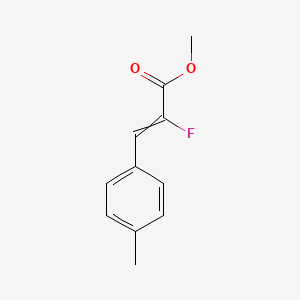
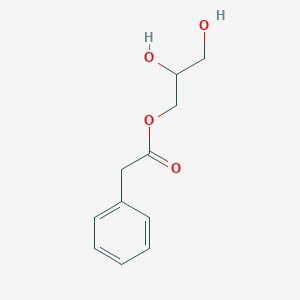
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14246198.png)
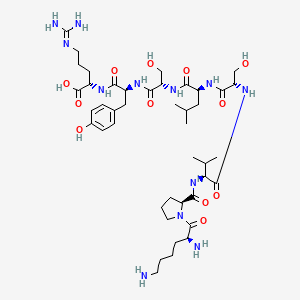


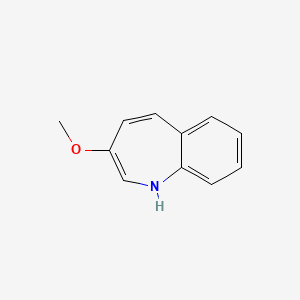
![1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine](/img/structure/B14246225.png)
![N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N'-propylurea](/img/structure/B14246233.png)
